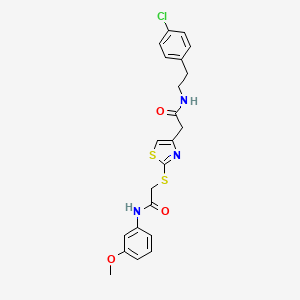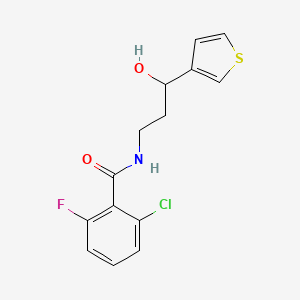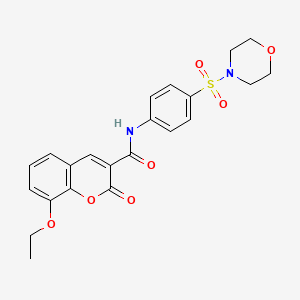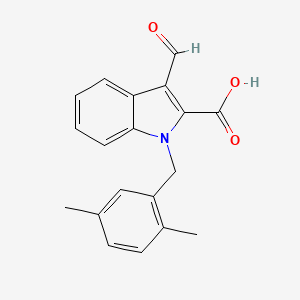![molecular formula C12H11F3N2OS B2919496 1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-2-propanol CAS No. 478045-99-7](/img/structure/B2919496.png)
1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-2-propanol” is a chemical compound that includes an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Chemical Reactions Analysis
While the specific chemical reactions involving “this compound” are not detailed in the available resources, imidazole derivatives are known to show a broad range of biological activities .科学的研究の応用
Radioligand Development for PET Imaging
1,1,1-Trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-2-propanol derivatives have been explored for their potential in radioligand development for PET imaging. The synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, was achieved by labeling with 18F. This process involved the O-alkylation of a related compound with 4-[18F]fluorobenzyl bromide, showing its utility in clinical PET studies with a radiochemical purity over 99% and a specific activity greater than 150 GBq/μmol (Iwata et al., 2000).
Innovations in Fluorous Chemistry
The compound's derivatives also find use in fluorous chemistry, serving as building blocks for creating highly fluorinated molecules. For example, a novel building block based on the HFPO trimer-based alcohol was developed for fluorous chemistry applications, illustrating the reactivity with imidazoles and the potential for creating fluorous ionic liquids or intermediates for fluorous carbenes. This highlights the compound's role in the development of new materials with significant fluorous characteristics (Kysilka et al., 2008).
Ionic Liquid and Electrolyte Research
Research into ionic liquids has benefited from derivatives of this compound. For instance, studies on ion pairs of imidazolium triflate in propan-1-ol demonstrated that such ion pairs do not dissociate even at high dilution, providing insights into the interactions within ionic liquids and their potential applications in various fields including electrolytes for energy devices (Kiefer et al., 2020).
Catalysis and Organic Synthesis
The compound's framework has been utilized in catalysis and organic synthesis, indicating its versatility in chemical transformations. For example, a related imidazolium triflate supported on magnetic nanoparticles was developed as an efficient and reusable catalyst for the synthesis of mono- and bis-isobenzofuran-1(3H)-ones under solvent-free conditions. This showcases its utility in promoting environmentally friendly and efficient catalytic processes (Rastegari et al., 2015).
Advances in Drug Discovery
In drug discovery, derivatives of this compound have been investigated for their biological activity. One study focused on the synthesis of a farnesyltransferase inhibitor with potent preclinical antitumor activity, illustrating the compound's potential as a scaffold for developing new therapeutic agents (Hunt et al., 2000).
作用機序
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to interact with a broad range of biological targets .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular weight (28829) and its solid physical form suggest that it may have certain pharmacokinetic properties .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
特性
IUPAC Name |
1,1,1-trifluoro-3-(1-phenylimidazol-2-yl)sulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2OS/c13-12(14,15)10(18)8-19-11-16-6-7-17(11)9-4-2-1-3-5-9/h1-7,10,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISLHZMNGGNABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2919413.png)

![3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B2919416.png)

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919418.png)
![N-(3-acetylphenyl)-2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919419.png)

![8-chloro-2-(thiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919423.png)
![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)



![2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2919429.png)
